molecular formula C12H18Cl2N4 B1407622 3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride CAS No. 1417569-77-7

3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride

Cat. No.: B1407622
CAS No.: 1417569-77-7
M. Wt: 289.2 g/mol
InChI Key: OPFXDZIUUKKOPV-UHFFFAOYSA-N
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Description

3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then subjected to alkylation reactions under phase transfer catalysis conditions to introduce the piperidinyl and methyl groups . The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine ring or the piperidinyl group.

    Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated imidazo[4,5-b]pyridines.

Scientific Research Applications

3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a piperidinyl group and a methyl group on the imidazo[4,5-b]pyridine core makes it a versatile compound for various applications.

Properties

IUPAC Name

3-methyl-2-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-16-11(9-4-7-13-8-5-9)15-10-3-2-6-14-12(10)16;;/h2-3,6,9,13H,4-5,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFXDZIUUKKOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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